2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine
Description
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-15(14-10-16-7-8-17-14)18-9-6-13(11-18)22(20,21)12-4-2-1-3-5-12/h1-5,7-8,10,13H,6,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSYCHAKDVOYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of N-substituted piperidines to form pyrrolidine-2-carbaldehyde, which is then converted to the desired compound through a series of reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the benzenesulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The benzenesulfonyl group can enhance the compound’s binding affinity to its targets, while the pyrazine ring can participate in various chemical reactions within biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a family of pyrazine derivatives with pyrrolidine-based substituents. Key structural analogs include:
Electrochemical and Photophysical Properties
- Electron-Withdrawing Effects : The benzenesulfonyl group in the target compound intensifies electron deficiency compared to analogs with neutral (e.g., alkyl) or electron-donating (e.g., methoxy) groups. This enhances its redox activity and suitability as a ligand in luminescent lanthanide complexes .
- Redox Potential: Pyrazine derivatives with electron-withdrawing substituents (e.g., sulfonyl, triazole) exhibit lower reduction potentials, favoring applications in catalysis and optoelectronics. For example, pyrazinyl-tetrazolate complexes show distinct electrochemical behavior compared to pyridyl analogs due to stronger electron withdrawal .
- Luminescence: Complexes with pyrazine ligands often exhibit tunable emission properties. The target compound’s sulfonyl group may stabilize excited states, contrasting with non-emissive analogs like 2-{3-[2-(2-fluorophenoxy)ethyl]pyrrolidine-1-carbonyl}pyrazine .
Coordination Chemistry
- Ligand Behavior : The carbonyl and sulfonyl groups in the target compound enable chelation with transition metals and lanthanides. In contrast, triazole-substituted analogs (e.g., ) leverage nitrogen-rich motifs for stronger coordination, as seen in dinuclear ruthenium complexes .
- Lanthanide Complexation : Pyrazine derivatives with polyacid ligands (e.g., tetrakis(acetic acid) groups) form stable luminescent complexes with Eu(III) and Tb(III). The target compound’s sulfonyl group may reduce water coordination, improving luminescence quantum yields compared to hydroxyl-bearing analogs .
Biological Activity
2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Pyrazine ring
- Functional Groups : Benzenesulfonyl and pyrrolidine carbonyl substituents
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biological pathways, influencing processes such as:
- Signal Transduction : Interfering with cellular signaling pathways.
- Gene Expression : Altering transcription factors or other regulatory proteins.
- Metabolic Processes : Affecting metabolic enzymes involved in cellular metabolism.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Antitumor Activity
A significant study evaluated the antitumor effects of this compound on various cancer cell lines. The compound demonstrated potent cytotoxicity against human pancreatic cancer (Patu8988) and human gastric cancer (SGC7901) cells. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting its potential as a therapeutic agent in oncology.
Enzyme Inhibition
Research on the compound's role as an FGFR inhibitor revealed that it effectively reduced FGFR activity in vitro. This inhibition was associated with decreased cell proliferation in FGFR-dependent cancer cell lines, indicating its potential utility in targeted cancer therapies.
Antioxidant Properties
In another study, the antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
